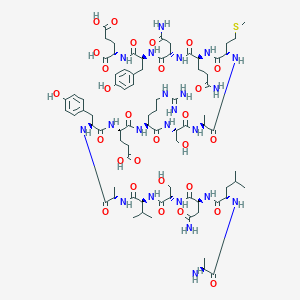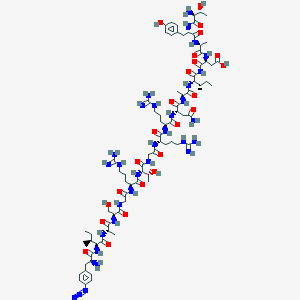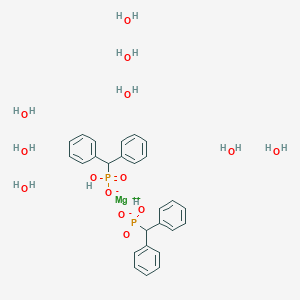
2,5-Difluorobenzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated benzenesulfonamides, including 2,5-Difluorobenzenesulfonamide, involves click chemistry approaches starting from azido-substituted sulfonamides and alkynes. These methods incorporate various substituents, leading to compounds with significant inhibitory potency against carbonic anhydrase isozymes, indicating the efficiency of synthesis methods in producing functionalized sulfonamides (Pala et al., 2014).
Molecular Structure Analysis
Studies on the molecular structure of 2,5-Difluorobenzenesulfonamide derivatives have highlighted the influence of fluorine atoms on molecular aggregation. For instance, the crystal structure analysis of N-(difluorophenyl)benzamides has shown that fluorine substitution leads to shorter C–H⋯F contacts than normally expected, demonstrating the unique structural characteristics conferred by fluorine atoms in the benzene ring (Mocilac et al., 2016).
Chemical Reactions and Properties
Fluorinated benzenesulfonamides, including 2,5-Difluorobenzenesulfonamide, exhibit high binding affinities to carbonic anhydrases, as demonstrated by their inhibitory activities. The introduction of fluorine atoms into the benzene ring enhances these compounds' potency, underlining the critical role of fluorine in modulating chemical reactivity and interaction with biological targets (Dudutienė et al., 2013).
Physical Properties Analysis
The physical properties of 2,5-Difluorobenzenesulfonamide derivatives are significantly influenced by fluorine atoms. Fluorination affects the solubility, density, and crystalline structure of these compounds, impacting their physical behavior and potential applications in materials science and pharmacology. For example, the study of different supramolecular architectures mediated by weak interactions in crystals of N-aryl-2,5-dimethoxybenzenesulfonamides provides insights into the subtle effects of fluorine on the physical properties of sulfonamide compounds (Shakuntala et al., 2017).
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition : It is used as a high-affinity and isoform-selective inhibitor of carbonic anhydrase, making it significant in research applications (Dudutienė et al., 2015). Similarly, 2,5-Difluorobenzenesulfonamide inhibits cytosolic carbonic anhydrase isoforms I and II and tumor-associated hCA IX and XII isoforms (Pala et al., 2014).
Synthesis and Molecular Studies : N-fluorobenzenesulfonimide (NFSI) is used for fluorination of 2,5-diarylthiazoles, leading to the formation of 4-fluorothiazole and a unique 4,4,5-trifluorothiazole (Hatfield et al., 2013). Additionally, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) has potential applications in structural biology and molecular dynamics simulations (Murthy et al., 2018).
Anticancer Research : Dibenzenesulfonamides synthesized from 2,5-Difluorobenzenesulfonamide show potential as anticancer drug candidates by inducing apoptosis and autophagy pathways and inhibiting tumor-associated carbonic anhydrase isoenzymes (Gul et al., 2018).
Antibacterial Studies : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, derived from 2,5-Difluorobenzenesulfonamide, show antibacterial potential and are considered for therapeutic use in inflammatory ailments (Abbasi et al., 2017).
NMR Studies : 2,5-Difluorobenzenesulfonamide is studied using NMR techniques for understanding its complexes with human carbonic anhydrases (Dugad et al., 1989).
Synthetic Applications : It serves as a versatile means for preparing secondary amines and protecting amines (Fukuyama et al., 1995).
Biofilm Inhibition and Cytotoxicity Studies : Synthesized molecules from 2,5-Difluorobenzenesulfonamide exhibit inhibitory action against bacterial biofilms and display mild cytotoxicity (Abbasi et al., 2020).
Sensor Development : N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) based sensors have been developed for detecting cobalt ions with high sensitivity and stability (Sheikh et al., 2016).
Corrosion Inhibition : FMPPDBS, a derivative of 2,5-Difluorobenzenesulfonamide, has been shown to have applications in corrosion inhibition of iron (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMFEUWXDKZGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152661 | |
| Record name | 2,5-Difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluorobenzenesulfonamide | |
CAS RN |
120022-63-1 | |
| Record name | 2,5-Difluorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120022631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Difluorobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)



![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)
